4,4'-Bipyridine hydrate is a foundational exo-bidentate bridging ligand widely utilized in the synthesis of metal-organic frameworks (MOFs), 1D/2D coordination polymers, and viologen precursors. Characterized by its two rigid pyridine rings linked at the C-4 and C-4' positions, it acts as a robust Lewis base capable of connecting two distinct metal centers[1]. Unlike its anhydrous counterpart, the hydrate form (CAS 123333-55-1) incorporates defined water molecules within its crystal lattice, significantly altering its physical properties such as melting point and hygroscopicity . For procurement and process scale-up, this hydrated form is primarily selected for its enhanced handling stability, predictable stoichiometry in ambient environments, and compatibility with aqueous or mixed-solvent green synthesis routes[2].
Substituting 4,4'-bipyridine hydrate with the generic anhydrous form introduces severe reproducibility risks in precision chemical manufacturing. Anhydrous 4,4'-bipyridine is highly hygroscopic and spontaneously absorbs moisture when ambient relative humidity exceeds 35%, leading to an unpredictable effective molecular weight during weighing . This mass fluctuation directly causes stoichiometric imbalances in MOF synthesis, resulting in structural defects, unreacted metal nodes, or the formation of unintended topological phases [1]. Furthermore, the two forms exhibit drastically different thermal profiles—with the hydrate melting nearly 40 °C lower—meaning that direct substitution in melt-crystallization or solvent-free synthesis protocols will result in processing failures or require complete thermal profile recalibration .
Anhydrous 4,4'-bipyridine is highly susceptible to moisture, spontaneously forming hydrates when stored or handled at a relative humidity greater than 35% at room temperature. This spontaneous moisture sorption causes continuous mass fluctuation during weighing. In contrast, 4,4'-bipyridine hydrate possesses a stable, pre-saturated crystal lattice that resists further ambient moisture uptake [1]. When calculating molar ratios for precision coordination networks, the hydrate provides a reliable, fixed molecular weight, eliminating the mass variance commonly observed when handling the anhydrous form in standard laboratory air [2].
| Evidence Dimension | Moisture sorption and mass stability at >35% RH |
| Target Compound Data | Stable mass; predictable stoichiometry |
| Comparator Or Baseline | Spontaneous hydration; fluctuating mass leading to stoichiometric errors (Anhydrous 4,4'-bipyridine) |
| Quantified Difference | Elimination of ambient weighing variance (up to ~15% depending on hydration extent) |
| Conditions | Standard laboratory handling at room temperature and >35% RH |
Ensures precise molar ratios during the batch-to-batch synthesis of metal-organic frameworks, preventing costly structural defects.
The incorporation of water into the 4,4'-bipyridine lattice significantly alters its thermal properties, which is critical for temperature-sensitive processing. Standard physical property assessments reveal that 4,4'-bipyridine hydrate exhibits a melting point in the range of 70–74 °C. In direct contrast, the anhydrous form melts at a significantly higher temperature of 109–114 °C . This ~40 °C reduction in the melting transition allows the hydrate to be utilized in lower-temperature melt-synthesis and solvent-free co-crystallization methods, minimizing the thermal degradation risk for heat-sensitive co-formers or metal complexes [1].
| Evidence Dimension | Melting Point |
| Target Compound Data | 70–74 °C |
| Comparator Or Baseline | 109–114 °C (Anhydrous 4,4'-bipyridine) |
| Quantified Difference | ~40 °C reduction in melting temperature |
| Conditions | Standard pressure, thermal analysis (DSC/melting point apparatus) |
Enables lower-temperature, solvent-free synthesis routes, saving energy and protecting thermally labile co-reactants.
In the solid state and during initial dissolution, the water molecules in 4,4'-bipyridine hydrate actively participate in structural templating. Crystallographic analysis demonstrates that the hydrate forms specific O-H···N and O-H···O hydrogen-bonded networks, organizing the bipyridine molecules into distinct sheets[1]. The anhydrous form lacks these pre-existing hydrogen-bond donor networks [2]. During the synthesis of complex 1D and 2D coordination polymers, these water molecules can act as labile structural directors or stabilizing clusters that guide the initial self-assembly of the metal-ligand framework before being displaced or incorporated into the final pore structure [3].
| Evidence Dimension | Supramolecular pre-organization |
| Target Compound Data | Extensive O-H···N hydrogen-bonded sheets |
| Comparator Or Baseline | Absence of water-mediated hydrogen bonding (Anhydrous 4,4'-bipyridine) |
| Quantified Difference | Presence of distinct pre-organized supramolecular sheets prior to metal coordination |
| Conditions | Solid-state and early-stage crystallization environments |
Provides a distinct structural templating effect that can direct the topology of novel coordination polymers and co-crystals.
Directly leverages the hydrate's stable stoichiometry and compatibility with water/ethanol solvent systems to produce robust 3D redox-active metal-organic frameworks without the need for strict anhydrous handling [1].
Utilizes the significantly lower melting point (70–74 °C) of the hydrate form to synthesize multi-component pharmaceutical co-crystals or supramolecular assemblies without thermally degrading sensitive active pharmaceutical ingredients [2].
Serves as a reliable, weighable starting material for the synthesis of mono- and di-quaternized 4,4'-bipyridinium salts (viologens) used in electrochromic displays and redox-flow batteries, where precise molar ratios dictate product purity .
Corrosive;Irritant